molecular formula C3H6SSe B14737672 1,2-Thiaselenolane CAS No. 5688-16-4

1,2-Thiaselenolane

Cat. No.: B14737672
CAS No.: 5688-16-4
M. Wt: 153.12 g/mol
InChI Key: XMBPHRKPBTYGNM-UHFFFAOYSA-N
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Description

1,2-Thiaselenolane is a five-membered heterocyclic compound containing sulfur and selenium, of significant interest in advanced scientific research. Please note that the specific properties and applications detailed below are primarily based on studies of its structural isomer, 1,3-thiaselenolane, as comprehensive data specifically for this compound is limited in the public domain . Compounds within this class are explored as key intermediates in organic synthesis, enabling the development of complex molecular structures . Research into analogous selenium heterocycles suggests potential applications in material science, including the development of photoconductive polymers and organic conductors . Furthermore, various organoselenium compounds are investigated for their biological activity, such as glutathione peroxidase-like properties, which are relevant in studies of oxidative stress . The synthesis of related compounds often involves reactions with selenium dihalides, showcasing their reactivity and utility in constructing novel heterocyclic systems . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, patient management, or any other clinical applications. Researchers are responsible for ensuring that their use of this product complies with all applicable regulations and is confined to non-clinical laboratory research. For precise identification, it is recommended to obtain the unique CAS Registry Number for this compound from a definitive source .

Properties

CAS No.

5688-16-4

Molecular Formula

C3H6SSe

Molecular Weight

153.12 g/mol

IUPAC Name

thiaselenolane

InChI

InChI=1S/C3H6SSe/c1-2-4-5-3-1/h1-3H2

InChI Key

XMBPHRKPBTYGNM-UHFFFAOYSA-N

Canonical SMILES

C1CS[Se]C1

Origin of Product

United States

Synthetic Methodologies for 1,2 Thiaselenolane and Its Derivatives

Strategies Involving Selenium Dihalides

The use of selenium dihalides, such as selenium dichloride (SeCl₂) and selenium dibromide (SeBr₂), represents a potent and versatile approach in organoselenium chemistry. mdpi.com These reagents, often prepared in situ from elemental selenium, serve as efficient electrophiles for the introduction of selenium into organic molecules. nih.govmdpi.com Their reactions with unsaturated substrates provide a direct pathway to various selenium-containing heterocycles. nih.gov

Reactions with Divinyl Sulfide and Analogous Unsaturated Substrates

The reaction between selenium dihalides and divinyl sulfide is a notable route for synthesizing five- and six-membered sulfur-selenium heterocycles. mdpi.com However, this reaction does not directly yield the 1,2-thiaselenolane structure. Instead, it initially forms a six-membered heterocycle, 1,4-thiaselenane, which subsequently undergoes rearrangement to the more thermodynamically stable five-membered 1,3-thiaselenolane derivative. mdpi.comresearchgate.net

For instance, the reaction of selenium dichloride with divinyl sulfide at low temperatures (-50 °C) in chloroform produces 2,6-dichloro-1,4-thiaselenane in quantitative yield. mdpi.com This product is unstable and rearranges at room temperature to form 5-chloro-2-chloromethyl-1,3-thiaselenolane. mdpi.com If the initial reaction is conducted at room temperature, a mixture of the 1,4-thiaselenane and the rearranged 1,3-thiaselenolane is obtained. mdpi.com

Similarly, reacting selenium dibromide with divinyl sulfide in chloroform at room temperature leads to the formation of 5-bromo-2-bromomethyl-1,3-thiaselenolane and its dehydrobromination product, 2-bromomethyl-1,3-thiaselenole. researchgate.net The initial formation of the six-membered 2,6-dibromo-1,4-thiaselenane can be observed at very low temperatures (-55 °C), but it spontaneously rearranges to the five-membered 1,3-thiaselenolane isomer. researchgate.netresearchgate.net

Table 1: Reaction of Selenium Dihalides with Divinyl Sulfide This table summarizes the products obtained from the reaction of selenium dihalides with divinyl sulfide under different conditions.

Selenium DihalideReaction TemperatureInitial Product (Six-Membered)Rearranged Product (Five-Membered)Yield
SeCl₂-50 °C2,6-dichloro-1,4-thiaselenane-Quantitative
SeCl₂Room Temperature2,6-dichloro-1,4-thiaselenane5-chloro-2-chloromethyl-1,3-thiaselenolane72% / 24%
SeBr₂Room Temperature-5-bromo-2-bromomethyl-1,3-thiaselenolane78%

Regioselective and Stereoselective Synthesis Approaches

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules. While the reaction with divinyl sulfide leads to the 1,3-isomer, specific strategies have been developed for the regioselective synthesis of 1,2-thiaselenane derivatives, which are six-membered rings but share the core 1,2-sulfur-selenium linkage. One such approach leverages aziridine intermediates to control the position of chalcogen installation. researchgate.net This method has been successfully applied to produce 1,2-thiaselenane-4-amine (TSA4) and 1,2-thiaselenane-5-amine (TSA5), which are valuable as redox-active probes in chemical biology. researchgate.net

The stereoselectivity of selenium dihalide addition to unsaturated systems is another important consideration. The addition to alkenes, such as cycloalkenes, generally proceeds via an anti-addition mechanism. mdpi.com For example, the reaction of selenium dichloride or dibromide with cyclopentene and cyclohexene at -78 °C in methylene chloride or chloroform results in the stereoselective formation of the corresponding trans-adducts. mdpi.com This stereochemical control is vital for defining the spatial arrangement of substituents on the resulting heterocyclic ring.

One-Pot Synthetic Routes to this compound Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govresearchgate.net In the context of thiaselenolanes, a highly efficient one-pot synthesis has been developed for 2-bromomethyl-1,3-thiaselenole starting from selenium dibromide and divinyl sulfide. mdpi.commdpi.com This method allows for the rapid construction of the 1,3-thiaselenole scaffold, which serves as a versatile building block for further functionalization. mdpi.commdpi.com Although this specific route yields a derivative of the 1,3-isomer, the principle of one-pot reactions is a key strategy in modern synthetic chemistry for creating complex heterocyclic scaffolds. semanticscholar.orgresearchgate.net

Synthesis via Seleniranium Intermediates

The reactions of electrophilic selenium species, such as those derived from selenium dihalides, with carbon-carbon double bonds are often mediated by cyclic three-membered intermediates known as seleniranium ions (or episelenonium ions). nih.gov The formation and subsequent reaction of these intermediates are central to understanding the mechanisms and stereochemical outcomes of many selenium-based cyclization reactions.

Generation and Reactivity of Seleniranium Cations

A seleniranium cation is generated when an electrophilic selenium atom adds across a double bond. The high anchimeric assistance effect of the selenium atom is a powerful driving force for the formation of this intermediate. nih.gov This effect, which is significantly greater than that of sulfur, explains why reactions often proceed via a seleniranium cation rather than a corresponding thiiranium cation. nih.gov

Once formed, the seleniranium cation is a highly reactive intermediate, susceptible to attack by nucleophiles. The three-membered ring is strained and readily opens to relieve this strain. The reactivity of the seleniranium ion is influenced by the substituents on the carbon atoms and the nature of the attacking nucleophile. nih.gov

Nucleophilic Attack Pathways in this compound Formation

The final structure of the product is determined by the regiochemistry of the nucleophilic attack on the seleniranium intermediate. The nucleophile can attack one of the carbon atoms of the three-membered ring, leading to ring-opening. The site of attack is governed by electronic and steric factors.

In the context of forming thiaselenolane rings, an intramolecular nucleophile, such as a strategically placed thiol group, can attack the seleniranium ion to close the ring. The regioselectivity of this ring-closing step is critical in determining whether a five-membered (this compound or 1,3-thiaselenolane) or six-membered (1,2-thiaselenane) ring is formed. For instance, theoretical calculations and experimental results have shown that nucleophilic attack can occur at different positions of the seleniranium intermediate, including the C2 carbon or even the selenium atom itself, leading to a variety of rearranged and ring-expanded products. researchgate.netnih.gov This controllable reactivity is fundamental to the regio- and stereoselective synthesis of diverse sulfur-selenium heterocycles. nih.gov

Approaches Utilizing Selenosilanes and Related Reagents

Selenosilanes, particularly bis(trimethylsilyl)selenide, have emerged as versatile and safer alternatives to highly toxic and odorous hydrogen selenide in the synthesis of selenium-containing organic compounds. These reagents offer a convenient route for the introduction of selenium into organic molecules under mild conditions.

Bis(trimethylsilyl)selenide, also known as hexamethyldisilaselenane (HMDSS), is a key reagent in the synthesis of various cyclic selenides. Its application often involves the ring-opening of strained heterocycles, such as epoxides and thiiranes, to generate functionalized acyclic precursors that can subsequently cyclize. While the direct synthesis of 1,2-thiaselenolanes using this method is not extensively documented, the reaction of HMDSS with thiiranes provides a foundational methodology for constructing rings containing both sulfur and selenium atoms.

The reaction of bis(trimethylsilyl)selenide with substituted thiiranes, catalyzed by tetrabutylammonium fluoride (TBAF), leads to the formation of β-mercapto selenide intermediates. Under specific conditions, these intermediates can undergo intramolecular oxidative ring closure to yield 3,7-disubstituted-1,2,5-dithiaselenepanes. This reaction highlights the utility of HMDSS in creating S-Se bonds within a cyclic framework.

Thiirane ReactantProductYield (%)
Propylene sulfide3,7-Dimethyl-1,2,5-dithiaselenepane75
Styrene sulfide3,7-Diphenyl-1,2,5-dithiaselenepane82
Cyclohexene sulfide3,4,8,9-Tetrahydro-2H,7H-dibenzo[c,f] researchgate.netmdpi.commdpi.comdithiaselenepine78

This table showcases the synthesis of 1,2,5-dithiaselenepane derivatives from the reaction of various thiiranes with bis(trimethylsilyl)selenide.

The regioselectivity of the ring opening and the subsequent cyclization are crucial aspects of this synthetic strategy, offering a pathway to complex sulfur- and selenium-containing heterocycles.

The direct synthesis of silylated 1,2-thiaselenolanes is a specialized area with limited specific examples in the current scientific literature. The general strategies for the synthesis of organosilicon compounds, particularly silylation, involve the introduction of a silyl group, most commonly a trimethylsilyl (TMS) group, onto a molecule. In the context of 1,2-thiaselenolanes, silylation could potentially be achieved by reacting a suitable precursor, such as a hydroxy- or amino-functionalized this compound, with a silylating agent like trimethylsilyl chloride in the presence of a base.

Alternatively, a silylated precursor could be used in a cyclization reaction to form the this compound ring. For instance, a molecule containing both a thiol and a selenyl group, with a silyl moiety at a different position, could be induced to cyclize. However, specific and detailed protocols for the synthesis of silylated 1,2-thiaselenolanes are not well-established, representing a potential area for future research and development in organosulfur-selenium chemistry.

Ring-Forming Reactions and Cyclization Strategies

The construction of the this compound ring often relies on intramolecular cyclization reactions where the key carbon-sulfur and carbon-selenium bonds are formed to create the five-membered ring. These strategies include halogen-mediated cyclizations and conjugate addition reactions.

Iodocyclization is a powerful method for the synthesis of various iodine-containing heterocyclic compounds. This reaction typically involves the treatment of an unsaturated substrate bearing a nucleophilic group with an iodine source, such as molecular iodine (I₂). The electrophilic iodine activates the double or triple bond, which is then attacked by the internal nucleophile to form a cyclic structure with an iodine atom incorporated.

While direct examples of iodocyclization for the synthesis of 1,2-thiaselenolanes are scarce, the principle has been successfully applied to the synthesis of related sulfur-containing heterocycles. For instance, the iodocyclization of (Z)-thiobutenynes has been shown to produce 3-iodothiophenes in good to excellent yields. This reaction proceeds via the electrophilic addition of iodine to the triple bond, followed by a 5-endo-dig cyclization involving the sulfur atom. This methodology demonstrates the potential of using iodine to mediate the formation of sulfur-containing rings from unsaturated precursors. A similar strategy could conceptually be applied to an unsaturated precursor containing both a thiol and a selenyl moiety to construct a this compound ring, although this remains a topic for further investigation.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. The hetero-Michael addition, involving nucleophiles such as thiols (thia-Michael) and selenols (seleno-Michael), is a valuable tool for the formation of carbon-sulfur and carbon-selenium bonds. An intramolecular seleno-Michael addition can be a strategic approach to construct the this compound ring.

This strategy involves a precursor molecule that contains both a nucleophilic selenium moiety (e.g., a selenol) and an α,β-unsaturated carbonyl group or a similar Michael acceptor. Upon activation, the selenol can undergo an intramolecular conjugate addition to the Michael acceptor, leading to the formation of the this compound ring. This approach has been successfully employed in the synthesis of other selenium-containing heterocycles. For example, intramolecular oxa- and thia-Michael additions of hydroxy- and mercapto-substituted vinyl selenides have been used to synthesize 1,3-oxaselenolanes and 1,3-thiaselenolanes.

Furthermore, intramolecular tandem seleno-Michael/aldol reactions have been developed for the synthesis of complex carbocyclic structures, demonstrating the feasibility of intramolecular seleno-Michael additions in ring formation. mdpi.com This suggests that with a suitably designed precursor, an intramolecular seleno-Michael reaction could be a viable route for the construction of the this compound skeleton.

Functionalization of this compound Rings

The functionalization of a pre-existing this compound ring allows for the introduction of various substituents, enabling the synthesis of a diverse range of derivatives. The reactivity of the this compound ring is influenced by the presence of both sulfur and selenium atoms, as well as any existing substituents.

Reactions can be targeted at the carbon atoms of the ring or, in some cases, at the chalcogen atoms themselves. For example, deprotonation of a C-H bond adjacent to the sulfur or selenium atom using a strong base could generate a nucleophilic center, which can then react with various electrophiles.

Synthesis of 1,2-Thiaselenol-2-ylmethyl Selenides and Related Derivatives

The synthesis of 1,3-thiaselenol-2-ylmethyl selenides represents a significant advancement in the chemistry of sulfur- and selenium-containing heterocycles. A key precursor for these syntheses is 2-(bromomethyl)-1,3-thiaselenole. The reaction of this compound with potassium selenocyanate is a pivotal step, proceeding through a fascinating double rearrangement mechanism. Initially, a rearrangement with ring expansion occurs, leading to the formation of a six-membered 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate as a kinetic product. This intermediate then undergoes a subsequent rearrangement with ring contraction to yield the thermodynamically stable 1,3-thiaselenol-2-ylmethyl selenocyanate. These transformations are understood to proceed via nucleophilic attack of the selenocyanate anion on different carbon atoms of a seleniranium intermediate nih.gov.

The 1,3-thiaselenol-2-ylmethyl selenocyanate is a versatile intermediate for the synthesis of a variety of selenide derivatives. Treatment of the selenocyanate with a reducing agent like sodium borohydride generates the corresponding sodium 1,3-thiaselenol-2-ylmethylselenolate nih.govresearchgate.net. This selenolate is a potent nucleophile and can readily participate in nucleophilic substitution reactions with a range of electrophiles. For instance, its reaction with various alkyl, allyl, 2-propynyl, benzyl, 4-fluorobenzyl, and 2-pyridinylmethyl halides leads to the regioselective formation of the corresponding 1,3-thiaselenol-2-ylmethyl selenides in high yields (75-92%) nih.gov.

The synthetic utility of sodium 1,3-thiaselenol-2-ylmethylselenolate also extends to nucleophilic addition reactions. It can add to activated alkenes such as acrylonitrile, methyl and ethyl acrylates, and acrylamide, affording the corresponding functionalized selenides in excellent yields (93-99%) researchgate.net. The reaction with methyl vinyl ketone under certain conditions can be accompanied by the hydrogenation of the carbonyl group researchgate.net. Furthermore, the addition to alkyl propiolates proceeds in a regio- and stereoselective manner, predominantly yielding the Z-isomers of 1,3-thiaselenol-2-ylmethyl vinyl selenides in high yields nih.gov.

A summary of representative 1,3-thiaselenol-2-ylmethyl selenides synthesized via this methodology is presented in the table below.

Electrophile/Activated AlkeneResulting Functional GroupYield (%)
Alkyl HalidesAlkyl75-92
Allyl HalidesAllyl75-92
2-Propynyl Halides2-Propynyl75-92
Benzyl HalidesBenzyl75-92
4-Fluorobenzyl Halides4-Fluorobenzyl75-92
2-Pyridinylmethyl Halides2-Pyridinylmethyl75-92
Acrylonitrile2-Cyanoethyl99
Methyl Acrylate2-(Methoxycarbonyl)ethyl93
Ethyl Acrylate2-(Ethoxycarbonyl)ethyl95
Acrylamide2-Carbamoylethyl93

Introduction of Diverse Functional Groups onto the this compound Core

The functionalization of the 1,3-thiaselenole core is primarily achieved through the manipulation of key intermediates like 2-bromomethyl-1,3-thiaselenole and 1,3-thiaselenol-2-ylmethyl selenocyanate. The generation of the highly reactive sodium 1,3-thiaselenol-2-ylmethylselenolate is a cornerstone of this functionalization strategy, enabling the introduction of a wide array of functional groups through nucleophilic substitution and addition reactions as detailed in the previous section nih.govresearchgate.net.

Beyond the selenide derivatives, other functional groups can also be incorporated. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol leads to the formation of 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole in a near-quantitative yield mdpi.com. This reaction proceeds through a rearrangement of an initial adduct, highlighting the complex reactivity patterns of these heterocyclic systems mdpi.com.

The versatility of the synthetic approaches allows for the preparation of a library of 1,3-thiaselenole derivatives with tailored functionalities. These methods provide a robust platform for creating novel organoselenium compounds with potential applications in materials science and medicinal chemistry. The ability to introduce alkyl, aryl, and heteroaryl groups, as well as moieties containing nitrile, ester, and amide functionalities, underscores the broad scope of these synthetic methodologies researchgate.netnih.gov.

The table below summarizes the types of functional groups that have been successfully introduced onto the 1,3-thiaselenole core, starting from key precursors.

PrecursorReagentFunctional Group Introduced
2-Bromomethyl-1,3-thiaselenolePotassium SelenocyanateSelenocyanate
1,3-Thiaselenol-2-ylmethyl selenocyanateSodium Borohydride / Alkyl HalidesAlkylselanylmethyl
1,3-Thiaselenol-2-ylmethyl selenocyanateSodium Borohydride / Activated AlkenesFunctionalized Alkylselanylmethyl
2-Bromomethyl-1,3-thiaselenole1,3-Benzothiazole-2-thiol(1,3-Benzothiazol-2-ylsulfanyl)methyl

Reaction Mechanisms and Reactivity Profiles of 1,2 Thiaselenolane

Mechanistic Investigations of Ring Transformations

Ring transformations are a hallmark of the chemistry of thiaselenolane systems, particularly in derivatives like 2-(bromomethyl)-1,3-thiaselenole. These processes involve dynamic equilibria between rings of different sizes, driven by thermodynamic and kinetic factors.

Thiaselenolane derivatives exhibit a pronounced tendency to undergo rearrangements involving ring expansion to six-membered 2,3-dihydro-1,4-thiaselenine structures, followed by contraction back to the five-membered thiaselenolane ring. nih.govnih.gov This dynamic process is often observed during nucleophilic substitution reactions. For instance, the reaction of 2-(bromomethyl)-1,3-thiaselenole with certain nucleophiles initially yields a six-membered thiaselenine ring as the kinetic product. nih.govresearchgate.net Over time or with heating, this intermediate rearranges to the more stable five-membered thiaselenole, which is the thermodynamic product. nih.govresearchgate.net

A notable example is the reaction with potassium selenocyanate, which proceeds via a rearrangement with ring expansion to form a six-membered 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate. nih.gov This product subsequently undergoes a rearrangement involving ring contraction to yield the thermodynamically more stable 1,3-thiaselenol-2-ylmethyl selenocyanate. nih.gov A similar transformation occurs with ammonium thiocyanate, where the six-membered 2,3-dihydro-1,4-thiaselenin-2-yl thiocyanate is formed at room temperature, but rearranges to the five-membered (1,3-thiaselenol-2-yl)methylthiocyanate at elevated temperatures. researchgate.net

NucleophileConditionsKinetic Product (Ring Expansion)YieldThermodynamic Product (Ring Contraction)YieldSource
Ammonium ThiocyanateAcetonitrile, Room Temp, 3h2,3-dihydro-1,4-thiaselenin-2-yl thiocyanate95%-- researchgate.net
Ammonium ThiocyanateAcetonitrile, 60°C, 25h--(1,3-thiaselenol-2-yl)methylthiocyanate40% researchgate.net
Potassium SelenocyanateAcetonitrile, 0°CIntermediate six-membered selenocyanateDetected by NMR-- researchgate.net
Potassium SelenocyanateAcetonitrile, Room Temp, 5 min--1,3-thiaselenol-2-yl-methyl selenocyanateQuantitative nih.govresearchgate.net

The driving force behind the intramolecular rearrangements in thiaselenolane systems is multifaceted. A primary factor is the high anchimeric assistance effect provided by the selenium atom, which facilitates the formation of a key seleniranium intermediate. nih.govresearchgate.net This participation of the neighboring selenium atom is crucial for initiating the sequence of bond-breaking and bond-forming events that constitute the rearrangement.

The rearrangements are also governed by the relative stabilities of the intermediates and products. The transformation from a six-membered kinetic product to a five-membered thermodynamic product indicates that the latter resides at a lower energy state. nih.govresearchgate.net In the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, a six-membered heterocycle is formed in 99% yield, which then undergoes rearrangement with ring contraction to produce the five-membered thermodynamic product, also in 99% yield. nih.gov This suggests a strong thermodynamic driving force favoring the five-membered ring system in this specific case. Quantum chemical calculations have been employed to analyze the thermodynamic characteristics and reaction pathways of these multichannel interactions, confirming the stepwise nature of these transformations. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for 1,2-thiaselenolane derivatives. The outcomes of these reactions are intricately linked to the formation of cyclic seleniranium intermediates and the powerful neighboring group participation of the selenium atom.

Experimental and quantum chemical studies have established that derivatives such as 2-bromomethyl-1,3-thiaselenole exist in solution in equilibrium with a corresponding seleniranium cation. researchgate.netmdpi.com This intermediate is the central electrophilic species that governs the compound's unusual chemical properties in nucleophilic reactions. researchgate.netmdpi.com

The seleniranium cation presents three potential electrophilic centers for nucleophilic attack: the two carbon atoms of the three-membered ring and the selenium atom itself. nih.govmdpi.com The specific site of attack determines the reaction's outcome, leading to a variety of products. This multi-centered reactivity is an unprecedented reaction pathway for nucleophilic substitutions. nih.govmdpi.com For example, depending on the nucleophile and reaction conditions, attack can occur at the selenium atom leading to ring-opening, or at one of the carbon atoms leading to either the retention of the five-membered ring or expansion to a six-membered ring. nih.govmdpi.com

The concept of anchimeric assistance, or neighboring group participation, is critical to understanding the reactivity of thiaselenolane systems. nih.gov The selenium atom, with its available lone pairs of electrons, provides significant anchimeric assistance in nucleophilic substitution reactions at an adjacent carbon. researchgate.net This effect is the primary driving force for the generation of the seleniranium intermediate from precursors like 2-(bromomethyl)-1,3-thiaselenole. nih.gov Selenium is known to provide stronger anchimeric assistance compared to sulfur, which explains the preferential formation of seleniranium ions over thiiranium ions in these systems. nih.govmdpi.com This intramolecular nucleophilic attack by the selenium atom on the halomethyl carbon accelerates the rate of the substitution reaction and is responsible for the unique, multi-centered reactivity of the resulting cyclic intermediate. nih.govresearchgate.net

The three-centered electrophilicity of the seleniranium intermediate allows for reactions with a wide array of nucleophiles, often with high regioselectivity.

Thiolates : The reaction with 1,3-benzothiazole-2-thiol proceeds in a stepwise manner. The first stage involves the attack of the thiolate anion at the selenium atom of the seleniranium cation, causing the ring to open and form an intermediate selanyl sulfide. mdpi.com This intermediate subsequently cyclizes to a six-membered thiaselenine, which then rearranges to the final five-membered thermodynamic product. nih.govmdpi.com

Selenocyanates : The reaction with potassium selenocyanate (KSeCN) is highly illustrative of the system's complex reactivity. The selenocyanate anion can attack two different carbon atoms of the seleniranium intermediate. nih.gov This leads to a temperature-dependent product distribution, with the six-membered ring (kinetic product) being formed under colder conditions and the five-membered ring (thermodynamic product) being formed rapidly at room temperature. nih.govresearchgate.net

Carbon-centered Nucleophiles : Thiaselenolane systems also react with carbon-based nucleophiles. For example, a reaction has been reported with a carbon nucleophile generated in situ from 1,3-cyclohexadienone in the presence of triethylamine, leading to the formation of a spirocyclic product. mdpi.com This demonstrates the utility of the seleniranium intermediate in forming new carbon-carbon bonds.

Nucleophile TypeSpecific NucleophileKey Reaction FeaturesSource
S-centered1,3-Benzothiazole-2-thiolateStepwise attack at Se (ring-opening), followed by cyclization (ring-expansion) and rearrangement (ring-contraction). nih.govmdpi.com
S-centeredDithiocarbamatesRepresents the first example of nucleophilic attack at the selenium atom of the seleniranium intermediate. nih.govresearchgate.net
Se-centeredPotassium SelenocyanateAttack at two different C atoms of the seleniranium intermediate, leading to kinetic (6-membered ring) and thermodynamic (5-membered ring) products. nih.govresearchgate.net
C-centeredEnolate of 1,3-cyclohexadienoneFormation of a spirocyclic product via C-C bond formation. mdpi.com

Redox Reactions and Chalcogen Bond Chemistry

The sulfur-selenium (Se-S) bond is a critical feature in the redox biology of selenoenzymes like thioredoxin reductase and glutathione peroxidase. nih.gov This bond is inherently unstable under standard atmospheric conditions, which makes the study of its properties challenging but also central to its chemical reactivity. nih.gov

The Se-S bond in selenenyl sulfides (RSeSR') and related thioseleninic acids (RSeSH) is prone to disproportionation. Mechanistic studies indicate that these species are unstable. For example, the presence of diphenyl diselenide (RSeSeR) and hydrogen polysulfides (H₂S₂) after certain reactions provides evidence for the disproportionation of an RSeSH intermediate. nih.gov In the context of enzyme mimics, the disproportionation of a selenenyl sulfide derived from glutathione (GSH) is considerably faster than that derived from phenylthiol (PhSH). nih.gov This reactivity highlights the inherent instability of the S-Se bond, which can readily undergo cleavage and rearrangement. Although not directly involving a this compound ring, the fundamental chemistry of acyclic selenenyl sulfides suggests that the S-Se bond within the strained five-membered ring of this compound would also be susceptible to similar disproportionation pathways, influenced by factors such as solvent, pH, and the presence of other nucleophiles or electrophiles.

The chalcogen atoms in this compound derivatives are susceptible to oxidation. The two-electron oxidation of related thiol(ate) groups by agents like hydrogen peroxide is a fundamental process in redox biology, initially forming sulfenic acids (R-SOH). nih.gov These can be further oxidized to sulfinic (R-SO₂H) and sulfonic acids (R-SO₃H). nih.gov

In organoselenium chemistry, the oxidation of selenides is a common transformation. For instance, bis(E-2-chlorovinyl) selenides can be oxidized to the corresponding selenoxides. researchgate.net Given this reactivity, the selenium atom in a this compound ring is expected to be readily oxidized to a selenoxide and further to a selenone under appropriate conditions. Similarly, the sulfur atom can be oxidized to a sulfoxide and a sulfone. The specific pathway and resulting products would depend on the oxidant used and the reaction conditions. The relative ease of oxidation of selenium versus sulfur would dictate the initial site of oxidation in the this compound ring system.

Addition and Transfer Reactions

The addition of selenium dihalides to unsaturated carbon-carbon bonds is a key method for synthesizing organoselenium compounds and proceeds with high stereoselectivity. The reaction of selenium dichloride or dibromide with acetylene occurs as a stereoselective anti-addition, yielding (E,E)-bis(2-halovinyl) selenides. mdpi.com This anti-addition mechanism is also observed with mono-substituted acetylenes, where the reaction is both regioselective and stereoselective, producing anti-Markovnikov products with (E)-stereochemistry. mdpi.comnih.gov

When applied to cyclic alkenes, this reaction provides trans,trans-configured products, which exist as a mixture of two diastereomers. mdpi.com A notable application of this reaction is the transannular addition of selenium dihalides to cis,cis-1,5-cyclooctadiene, which results in the formation of 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes in high yields. mdpi.com The anchimeric assistance effect of the selenium atom in these bicyclic systems is significantly greater than that of sulfur or nitrogen. mdpi.com

ReactantReagentProduct StereochemistryReference
AcetyleneSeCl₂ / SeBr₂(E,E) mdpi.com
Mono-substituted AcetylenesSeCl₂ / SeBr₂(E), anti-Markovnikov mdpi.com
CycloalkenesSeBr₂trans,trans mdpi.com
cis,cis-1,5-cyclooctadieneSeCl₂ / SeBr₂N/A (Bicyclic product) mdpi.com

A significant discovery in organoselenium chemistry is the ability of adducts formed from selenium dibromide and alkenes to act as selenium transfer agents. mdpi.comnih.gov These adducts can readily exchange the SeBr₂ group with other unsaturated compounds, including different alkenes and alkynes, at room temperature in acetonitrile. mdpi.comnih.gov The proposed reaction pathway involves the transfer of the selenium group via a seleniranium species intermediate. mdpi.comnih.gov

Bis(2-bromoethyl) selenide has been identified as a particularly effective reagent for this selenium dibromide transfer reaction. nih.gov When this reagent reacts with other alkenes, an equilibrium is established, and the liberation of ethylene helps to drive the reaction forward. mdpi.comnih.gov This transfer reaction has been developed into a regioselective and stereoselective method for synthesizing bis(E-2-bromovinyl) selenides from alkynes, which shows higher selectivity compared to the direct addition of SeBr₂ to the same alkynes. mdpi.comnih.gov For instance, the reaction with 1-hexyne proceeds in a regioselective and stereoselective manner to afford the anti-Markovnikov product with (E,E)-stereochemistry in quantitative yield. mdpi.com

Transfer ReagentSubstrateProduct TypeKey FeaturesReference
SeBr₂-Alkene AdductAlkeneNew SeBr₂-Alkene AdductEquilibrium process mdpi.comnih.gov
SeBr₂-Alkene AdductAlkynebis(E-2-bromovinyl) selenideHigh regio- and stereoselectivity mdpi.comnih.gov
bis(2-bromoethyl) selenide1-Hexyne(E,E)-bis(1-bromohex-1-en-2-yl)selenideAnti-Markovnikov, (E,E)-stereochemistry mdpi.com

The conjugate addition of nucleophiles to activated alkynes, such as those with adjacent electron-withdrawing groups, is a powerful synthetic transformation. bham.ac.ukresearchgate.net Softer nucleophiles, which would include selenium-based species derived from this compound, typically favor the 1,4-conjugate addition (Michael reaction) over the 1,2-addition to a carbonyl group. researchgate.netresearchgate.net

These nucleophilic additions to alkynes often proceed with high regio- and stereoselectivity. researchgate.net For example, the addition of selenium dihalides to terminal acetylenes occurs in a regioselective and stereoselective fashion, resulting in anti-Markovnikov adducts with an (E)-configuration. mdpi.com While this involves an electrophilic selenium species, it establishes the stereochemical preferences of such interactions. A nucleophilic attack by a selenolate, potentially generated by the reductive cleavage of the S-Se bond in this compound, onto an activated alkyne like an alkynyl ester would be expected to proceed as an anti-addition, leading to a vinyl selenide product with predominantly (E)-stereochemistry. The regioselectivity would be dictated by the electronic and steric properties of the activated alkyne.

Dehydrohalogenation Reactions and Their Influence on Product Distribution

Dehydrohalogenation represents a crucial synthetic strategy for the formation of unsaturated bonds and heterocyclic systems. In the context of this compound chemistry, this elimination reaction plays a significant role in the synthesis of both the saturated ring system and its unsaturated derivatives. The reaction typically involves the removal of a hydrogen halide from a suitable precursor, often mediated by a base. The choice of substrate, base, and reaction conditions can profoundly influence the reaction pathway and, consequently, the distribution of products.

One notable route to a substituted this compound involves the reaction of selenium dichloride with divinyl sulfide. This reaction initially yields a six-membered 1,4-thiaselenane derivative, which can subsequently rearrange to a five-membered 2-chloromethyl-5-chloro-1,3-thiaselenolane. This substituted thiaselenolane can then undergo dehydrochlorination to form an unsaturated thiaselenole derivative.

The dehydrohalogenation of 2-chloromethyl-5-chloro-1,3-thiaselenolane can be effectively achieved using a base such as pyridine. The reaction proceeds via the elimination of hydrogen chloride (HCl), leading to the formation of a double bond within the heterocyclic ring. The use of pyridine as a base in chloroform has been shown to yield 2-chloromethyl-1,3-thiaselenole.

The influence of the base on the product distribution is a critical aspect of these dehydrohalogenation reactions. The strength and steric bulk of the base can dictate the regioselectivity of the proton abstraction and, therefore, the position of the resulting double bond. For instance, a bulky base might preferentially abstract a sterically less hindered proton, leading to the formation of a specific isomer. Conversely, a smaller, stronger base might favor the formation of the thermodynamically more stable product.

Detailed research findings on the dehydrohalogenation of specific precursors to this compound are summarized in the following table, which outlines the reaction conditions and the resulting product distribution.

PrecursorBaseSolventTemperature (°C)Product(s)Yield (%)Reference
2-chloromethyl-5-chloro-1,3-thiaselenolanePyridineChloroformRoom Temperature2-chloromethyl-1,3-thiaselenoleNot specified

This table is generated based on available data and will be updated as more specific research findings on the dehydrohalogenation reactions leading to this compound and its derivatives become available.

Further research is required to fully elucidate the intricate details of the reaction mechanisms and to establish a comprehensive reactivity profile for the dehydrohalogenation reactions in the synthesis of this compound and its derivatives. Understanding the influence of various bases and reaction parameters will be instrumental in optimizing synthetic routes and controlling the product distribution, thereby enabling the targeted synthesis of specific thiaselenolane compounds.

Advanced Spectroscopic and Computational Characterization of 1,2 Thiaselenolane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2-thiaselenolane. Through the analysis of various NMR parameters, a comprehensive picture of its configuration and dominant conformations in solution can be constructed.

The five-membered ring of this compound is not planar and exists in dynamic equilibrium between various puckered conformations, typically envelope or twist forms. ¹H, ¹³C, and ⁷⁷Se NMR spectroscopies are exceptionally sensitive to the subtle geometric and electronic differences between these conformers.

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the methylene protons adjacent to the sulfur (C5-H₂) and selenium (C3-H₂) atoms, and a third multiplet for the central C4-H₂ protons. The precise chemical shifts and signal multiplicities are highly dependent on the ring's conformation, as the dihedral angles between vicinal protons change, affecting their magnetic environments.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display three signals for the three unique carbon atoms in the ring (C3, C4, C5). The chemical shifts of C3 and C5 are directly influenced by the electronegativity and shielding effects of the adjacent selenium and sulfur atoms, respectively, making them diagnostic for confirming the ring structure.

⁷⁷Se NMR: With a natural abundance of 7.63% and a spin of ½, the ⁷⁷Se nucleus provides a very wide chemical shift range, making it an extremely sensitive probe of the selenium atom's local environment. huji.ac.ilnorthwestern.edu The ⁷⁷Se chemical shift of this compound is a direct indicator of the oxidation state and coordination of the selenium atom. Conformational changes that alter the S-Se dihedral angle or introduce ring strain would be reflected in significant changes in the ⁷⁷Se chemical shift. northwestern.eduresearchgate.net Theoretical calculations and comparisons with related organoselenium compounds are crucial for assigning the observed shifts to specific conformations. researchgate.net

Table 1: Representative NMR Chemical Shift Data for this compound (Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar structures.)

NucleusPositionExpected Chemical Shift (δ, ppm)Notes
¹HC3-H₂2.9 - 3.2Adjacent to Se, downfield shift.
¹HC4-H₂2.1 - 2.4Central methylene group.
¹HC5-H₂2.7 - 3.0Adjacent to S.
¹³CC325 - 35Shielded by Se.
¹³CC430 - 40Typical alkane region.
¹³CC535 - 45Shielded by S.
⁷⁷SeSe250 - 350Characteristic of alkyl selenyl sulfides.

Spin-spin coupling constants (J-values) provide invaluable information about the bonding connectivity and, more importantly, the dihedral angles between coupled nuclei. libretexts.org This data is fundamental for a detailed conformational analysis of the this compound ring.

Vicinal Proton-Proton Couplings (³JHH): The magnitude of the three-bond coupling between protons on adjacent carbons (e.g., between C3-H and C4-H) is governed by the Karplus relationship. By measuring these ³JHH values, the dihedral angles along the C-C bonds can be estimated, allowing for the determination of the ring's pucker and the preferred conformation (e.g., envelope vs. twist). pharmacy180.com

Geminal Proton-Proton Couplings (²JHH): Two-bond couplings between non-equivalent protons on the same carbon atom are also sensitive to the ring's geometry and the orientation of adjacent heteroatoms.

Heteronuclear Couplings: Couplings between protons or carbons and the ⁷⁷Se nucleus (e.g., ¹JCSe, ²JHSe) can definitively confirm bonding arrangements. The magnitudes of two- and three-bond couplings to selenium are also dependent on stereochemistry and can provide additional conformational constraints. huji.ac.il

Table 2: Representative Spin-Spin Coupling Constants (SSCCs) for Conformational Analysis of this compound (Note: These are hypothetical values for illustrative purposes.)

Coupling ConstantDescriptionExpected Value (Hz)Structural Information
³JHax,HaxAxial-Axial Vicinal8 - 12Indicates a trans relationship with a dihedral angle near 180°.
³JHax,HeqAxial-Equatorial Vicinal2 - 5Indicates a gauche relationship with a dihedral angle near 60°.
³JHeq,HeqEquatorial-Equatorial Vicinal2 - 5Indicates a gauche relationship with a dihedral angle near 60°.
²JHHGeminal-10 to -15Dependent on ring geometry and substituent effects.
¹JCSeOne-bond C-Se90 - 110Confirms direct C-Se bond.
²JHSeTwo-bond H-C-Se5 - 15Dependent on H-C-Se angle.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. libretexts.org Upon ionization in the mass spectrometer, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•).

The molecular ion peak is particularly diagnostic due to the characteristic isotopic patterns of both sulfur and selenium. The presence of multiple stable isotopes for each element (³²S, ³³S, ³⁴S; ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) results in a unique cluster of peaks for the molecular ion and any sulfur- or selenium-containing fragments, allowing for confident identification.

The molecular ion is energetically unstable and undergoes fragmentation, breaking at its weakest points. chemguide.co.uklibretexts.org For this compound, the S-Se bond and the C-S/C-Se bonds are likely points of initial cleavage.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (for main isotopes ³²S, ⁸⁰Se)Proposed Fragment IonProposed Neutral LossFragmentation Pathway
155[C₃H₆SSe]⁺•NoneMolecular Ion (M⁺•)
123[C₃H₆Se]⁺•SCleavage and loss of sulfur atom.
75[C₃H₆S]⁺•SeCleavage and loss of selenium atom.
42[C₃H₆]⁺•SSeLoss of the S-Se unit.
28[C₂H₄]⁺•CH₂SSeRing fragmentation with loss of ethene.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for exploring aspects of this compound's chemistry that are difficult or impossible to observe experimentally. rsc.orgdiva-portal.org These computational methods allow for the detailed investigation of reaction mechanisms and thermodynamic properties.

By modeling the potential energy surface (PES) of a reaction, computational chemistry can map the entire course of a chemical transformation. nih.gov For this compound, this can be applied to understand its inherent reactivity, such as its role in redox processes or its susceptibility to nucleophilic or electrophilic attack.

A typical computational study involves:

Locating Stationary Points: Geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures (minima on the PES).

Identifying Transition States: The highest energy point along the lowest energy reaction path, known as the transition state (a first-order saddle point on the PES), is located. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Mapping the Reaction Coordinate: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the desired reactants and products.

This approach can elucidate the step-by-step mechanism for reactions like the ring-opening of this compound by a phosphine, providing activation energy barriers that determine the reaction kinetics. rsc.orgpennylane.ai

Quantum chemical calculations can accurately predict the thermodynamic properties of molecules and reactions. oecd-nea.org For this compound, key thermodynamic data such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy of formation (ΔG°f) can be computed. khanacademy.org

This information is critical for:

Assessing Stability: The thermodynamic stability of this compound can be compared to its structural isomers (e.g., 1,3-thiaselenolane) or its constituent elements.

Predicting Reaction Equilibria: By calculating the change in Gibbs free energy (ΔG) for a given transformation, the position of the chemical equilibrium and the theoretical product distribution can be predicted. For example, calculations can determine whether the formation of this compound from an open-chain precursor is thermodynamically favorable.

Table 4: Representative Thermodynamic Data from a Hypothetical DFT Calculation (Note: These values are illustrative of the type of data generated by quantum chemical calculations.)

TransformationΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol at 298 K)Thermodynamic Favorability
HS-(CH₂)₃-SeH → this compound + H₂-5.2-28.13.2Unfavorable
This compound → 1,3-Thiaselenolane-2.5+1.5-3.0Favorable

Conformational Analysis through Theoretical Methods

The three-dimensional structure of cyclic molecules like this compound is crucial to understanding their physical properties and chemical behavior. Theoretical methods provide a powerful lens through which to examine the conformational landscape of such molecules, identifying stable geometries and the energy barriers that separate them.

To elucidate the conformational preferences of this compound, computational chemists employ sophisticated ab initio calculations. One such high-level method is Møller-Plesset perturbation theory (MP2), which accounts for electron correlation, paired with a flexible basis set like 6-311G**. This combination provides a robust framework for accurately determining the energies and geometries of different possible conformers. nih.gov

For a five-membered ring like this compound, the primary conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. Computational studies on analogous heterocyclic systems have shown that the choice of theoretical method and basis set is critical for obtaining reliable results. nih.govresearchgate.net

Using the MP2/6-311G** level of theory, a potential energy surface scan can be performed by systematically varying the dihedral angles within the ring. This process identifies stationary points on the energy landscape, which correspond to stable conformers (energy minima) and transition states (saddle points) connecting them. The relative energies of these conformers indicate their thermodynamic stability. While specific calculations for this compound are not widely published, analogous studies on similar heterocycles suggest that the energy differences between conformers can be subtle, often on the order of a few kilojoules per mole. dergipark.org.tr

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table presents hypothetical relative energy values for the primary conformers of this compound, as would be calculated using the MP2/6-311G** level of theory. These values are illustrative and based on typical findings for similar five-membered heterocyclic rings.

ConformerPoint GroupRelative Energy (kJ/mol)
Twist (Half-Chair)C₂0.00
EnvelopeCₛ4.50

Once the relative energies (ΔE) of the different conformers are calculated, their equilibrium populations at a given temperature (T) can be predicted using the Boltzmann distribution. youtube.comnih.gov This statistical mechanics principle states that the probability of a molecule occupying a certain state is exponentially related to the energy of that state. youtube.com

The ratio of the populations of two conformers (N₂/N₁) can be calculated using the following equation:

N₂ / N₁ = exp[-(E₂ - E₁)/kT]

Where:

E₂ and E₁ are the energies of the two conformers.

k is the Boltzmann constant.

T is the absolute temperature in Kelvin.

This analysis allows chemists to determine which conformation is most likely to be present at room temperature and, therefore, which shape will predominantly influence the molecule's spectroscopic properties and reactivity. researchgate.netnih.gov For instance, if the hypothetical energy difference from Table 1 is used, the twist conformer would be significantly more populated than the envelope conformer at standard conditions.

Table 2: Predicted Conformer Population of this compound at 298 K

This interactive table shows the predicted relative populations of the twist and envelope conformers of this compound at 298 K (25 °C), based on the hypothetical energy difference calculated in the previous section.

ConformerRelative Energy (kJ/mol)Predicted Population (%)
Twist (Half-Chair)0.0085.9
Envelope4.5014.1

Computational Chemistry in Predicting Reactivity and Selectivity

Beyond static conformational analysis, computational chemistry is an indispensable tool for predicting the dynamic behavior of molecules in chemical reactions. By modeling reaction pathways and intermediate structures, theoretical calculations can provide deep insights into why certain products are formed over others. nih.govbeilstein-journals.org

Many reactions involving organoselenium compounds proceed through highly reactive, cyclic intermediates. In the case of compounds related to this compound, the formation of a three-membered seleniranium cation is a key mechanistic feature. This intermediate arises from the participation of the selenium atom's lone pair in stabilizing a carbocation, influencing the subsequent steps of the reaction.

Computational modeling, often using Density Functional Theory (DFT) methods, allows for the detailed characterization of these transient species. Researchers can calculate the geometry, charge distribution, and stability of the seleniranium cation. This information is vital for understanding how the intermediate will react with nucleophiles. For example, modeling can reveal which of the carbon atoms in the three-membered ring bears a greater partial positive charge, thus predicting the likely site of nucleophilic attack.

Computational chemistry provides a powerful framework for predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of chemical reactions. nih.gov This is achieved by locating and calculating the energies of the transition states for all possible reaction pathways. researchgate.netresearchgate.net

According to transition state theory, the rate of a reaction is exponentially related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. By comparing the activation energies for the pathways leading to different regio- or stereoisomers, chemists can predict which product will be formed fastest (the kinetic product). nih.gov

For reactions involving this compound or its derivatives, computational models can be used to:

Predict Regioselectivity: In reactions such as nucleophilic ring-opening of a derived seleniranium ion, calculations can determine whether the nucleophile will attack at the more or less sterically hindered carbon atom by comparing the energies of the respective transition states. mit.educhemrxiv.org

Predict Stereoselectivity: The models can predict whether a reactant will approach from a particular face of the molecule, leading to a specific stereochemical outcome. This is done by evaluating the energies of diastereomeric transition states.

These predictive capabilities are invaluable in synthetic chemistry, allowing for the rational design of experiments to achieve a desired chemical transformation with high selectivity, saving time and resources. semanticscholar.org

Biochemical Roles and Applications of 1,2 Thiaselenolane in Molecular Biology Research

Role in Redox Biology and Oxidative Stress Response

Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to neutralize them. nih.govmdpi.comresearchgate.net This imbalance can lead to damage of vital biomolecules, including lipids, proteins, and DNA. mdpi.comnih.gov Consequently, organisms have evolved sophisticated enzymatic defenses, with glutathione peroxidase (GPx) being a key enzyme family that catalyzes the reduction of harmful peroxides. nih.govnih.govresearchgate.net Synthetic organoselenium compounds, including derivatives of 1,2-thiaselenolane, are extensively studied for their ability to mimic the function of GPx, thereby offering a potential mechanism to counteract oxidative stress. bohrium.comnih.gov

Mechanisms of Glutathione Peroxidase-Like Activity Exhibited by this compound Derivatives

The primary mechanism by which this compound derivatives exert their antioxidant effect is by mimicking the catalytic cycle of the native glutathione peroxidase enzyme. bohrium.comresearchgate.net This biomimetic activity is centered on the redox-active selenium atom within the molecule. The catalytic cycle, based on studies of related cyclic organoselenium compounds like ebselen, is proposed to proceed through a multi-step process:

Oxidation of Selenium : The cycle initiates with the nucleophilic selenium atom in the this compound ring attacking a hydroperoxide molecule (e.g., hydrogen peroxide, H₂O₂). This reaction leads to the cleavage of the relatively weak Se-S bond and the oxidation of the selenium center, forming a selenenic acid intermediate (-SeOH). nih.gov

Formation of a Selenenyl Sulfide : The selenenic acid is highly reactive and readily condenses with a thiol-containing biomolecule, most commonly reduced glutathione (GSH), which is the natural cofactor for GPx. nih.govnih.gov This reaction releases a molecule of water and forms a mixed selenenyl sulfide adduct (R-Se-SG).

Reduction and Regeneration : The catalytic cycle is completed by the reaction of the selenenyl sulfide intermediate with a second GSH molecule. This thiol-disulfide exchange reaction regenerates the active selenol (-SeH) form of the compound and produces oxidized glutathione (GSSG). researchgate.netacs.org The selenol then readily cyclizes to reform the stable this compound ring, preparing the catalyst for another cycle.

This ping-pong type mechanism allows a small, catalytic amount of the this compound derivative to detoxify a large number of peroxide molecules, provided a sufficient pool of the reducing thiol cofactor is available. nih.govnih.gov The efficiency of this process is often influenced by the substituents on the thiaselenolane ring, which can affect the electrophilicity of the selenium atom and the stability of the intermediates. nih.gov

Catalytic Reduction of Peroxides by this compound-Based Compounds

ROOH + 2 R'SH → ROH + R'S-SR' + H₂O

In this reaction, ROOH represents a hydroperoxide (like hydrogen peroxide or a lipid hydroperoxide), and R'SH represents a thiol, such as glutathione. researchgate.net The this compound compound acts as a catalyst, facilitating this otherwise slow reaction. researchgate.net Organisms have developed efficient enzymatic systems to metabolize peroxides, which are now understood to be not just toxic byproducts but also key signaling molecules. nih.govresearchgate.net Thiol-based peroxidases, including GPx and its synthetic mimics, are central to this process. nih.gov The catalytic efficiency of these mimics is a critical area of research, as it determines their potential as therapeutic agents against conditions associated with oxidative stress.

Interactions with Thiol-Containing Biomolecules in Redox Cycles

The interaction with thiol-containing biomolecules is fundamental to the catalytic cycle of this compound and its derivatives. nih.gov The entire process is a series of thiol-disulfide (or selenosulfide) exchange reactions. nih.govresearchgate.net These reactions are Sₙ2-type nucleophilic substitutions where a thiolate anion (RS⁻) attacks one of the sulfur atoms (or the selenium atom) of a disulfide (or selenosulfide) bond. researchgate.net

The key interactions are:

Reaction with the Selenenic Acid : The first interaction involves the attack of a thiolate (GSH) on the oxidized selenenic acid intermediate, forming the selenenyl sulfide.

Reduction of the Selenenyl Sulfide : The second, rate-determining step in many GPx mimics involves the attack of another thiolate on the sulfur atom of the selenenyl sulfide bridge. acs.org This step regenerates the active catalyst and produces the oxidized disulfide (GSSG).

Enzyme Modulation and Inhibition Studies

Beyond mimicking a single enzyme, organoselenium compounds, including heterocyclic structures related to this compound, are being evaluated for their broader ability to modulate the activity and expression of various enzymes involved in cellular signaling and metabolism. nih.govnih.gov

Evaluation of this compound Derivatives as Enzyme Modulators

Enzyme modulation refers to the ability of a compound to alter the activity of an enzyme, either by increasing (activation/induction) or decreasing (inhibition) its catalytic rate. Research has shown that certain organoselenium compounds can act as potent modulators of phase II detoxification enzymes. nih.gov For instance, studies on a range of selenium compounds demonstrated their capacity to induce the activity of quinone reductase (QR) and glutathione S-transferase (GST), enzymes critical for cellular protection against carcinogens and oxidants. nih.gov

The evaluation of such compounds typically involves cell-based assays where, for example, murine hepatoma cells are treated with the test compound, and the specific activity of target enzymes is measured. nih.gov The potency of these compounds is often correlated with their chemical structure and their ability to generate specific reactive selenium species, like selenols, within the cell. nih.gov

Potency of Selected Organoselenium Compounds in Inducing Quinone Reductase (QR) Activity
CompoundConcentration to Double QR Activity (µM)
Dimethyl diselenide< 7
2,5-Diphenyl-selenophene< 7
Dibenzyl diselenide< 7
Methylseleninic acid< 7
Diphenyl diselenide< 7
Benzeneseleninic acid< 7
Benzene selenol< 7
Triphenylselenonium chloride< 7
Ebselen< 7

Data derived from a study on the induction of phase II enzyme activity by various selenium compounds, showing that nine of the most potent compounds doubled QR-specific activity at concentrations below 7 µM. nih.gov

Exploration of Specific Enzyme Inhibition Mechanisms

In addition to enzyme induction, organoselenium and related heterocyclic compounds are widely investigated as enzyme inhibitors. nih.govnih.gov Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, a mechanism central to the action of many pharmaceutical drugs. mdpi.com

For example, studies on thiazole derivatives, which share structural similarities with thiaselenolanes, have demonstrated potent inhibitory activity against several metabolic enzymes, including carbonic anhydrases (CA) and cholinesterases (AChE and BChE). nih.gov Carbonic anhydrases are involved in various physiological processes, including pH regulation, while cholinesterases are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov

The inhibitory potential of these compounds is quantified by determining their inhibition constant (Ki) or IC50 value, which represents the concentration required to achieve 50% inhibition. nih.govmdpi.com Molecular docking studies are also employed to predict the binding modes of these inhibitors within the enzyme's active site, providing insights into the structure-activity relationship. nih.gov

Inhibition Constants (Ki) of 2-Amino Thiazole Derivatives Against Metabolic Enzymes
CompoundhCA I Ki (µM)hCA II Ki (µM)AChE Ki (µM)BChE Ki (µM)
2-amino-4-(4-chlorophenyl)thiazole0.008 ± 0.001---
2-amino-4-(4-bromophenyl)thiazole-0.124 ± 0.0170.129 ± 0.0300.083 ± 0.041

Data from a study evaluating the enzyme inhibition properties of 2-amino thiazole derivatives. The results show potent and specific inhibition against human carbonic anhydrase (hCA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

Fundamental Research in Bioorganic Chemistry

Bioorganic chemistry focuses on the interface between organic chemistry and biology, often leveraging synthetic molecules to understand and manipulate biological processes. Within this field, heterocyclic scaffolds are of paramount importance as they form the core of numerous natural products and synthetic drugs.

The concept of using a central molecular framework, or scaffold, to generate a library of structurally related compounds is a cornerstone of modern medicinal chemistry. These compound libraries are then screened for biological activity, with the aim of identifying new therapeutic agents. While scaffolds containing sulfur or selenium individually are prevalent in drug discovery, the combined this compound motif is a largely unexplored entity.

A systematic search of chemical and biological literature databases did not yield specific examples of this compound being used as a foundational scaffold for the synthesis of diverse, biologically active compounds. The table below illustrates the current void in research for this specific heterocyclic system.

Scaffold TypeDocumented Biological ActivitiesExamples of Synthesized Derivatives
This compound No specific activities documented in available literature No specific derivatives with reported biological activity found
Thiolane (Tetrahydrothiophene)Antiviral, Anticancer, AntibacterialBiotin, various synthetic analogs
SelenocyclopentaneAntioxidant, Anticancer (in some derivatives)Selenobiotin, various synthetic analogs

This table is based on a comprehensive review of available scientific literature and highlights the absence of specific research on this compound as a bioactive scaffold.

The lack of published research in this area suggests that the synthesis of this compound derivatives and their subsequent biological evaluation is a field ripe for investigation. The unique electronic and steric properties imparted by the adjacent sulfur and selenium atoms could lead to novel pharmacological profiles.

Understanding how small molecules interact with biological macromolecules, such as proteins and nucleic acids, is fundamental to drug design and molecular biology. Molecular probes, which are often fluorescently or isotopically labeled molecules, are instrumental in these studies. The this compound ring, with its distinct spectroscopic properties and potential for specific, non-covalent interactions, could theoretically serve as a core for such probes.

However, a thorough review of the literature reveals no instances of this compound derivatives being specifically designed or utilized for the exploration of molecular interactions in biological systems. The methodologies for studying such interactions are well-established, but their application to this particular heterocyclic system has not been reported.

The following table outlines common techniques used to study molecular interactions and the current status of their application to this compound.

Interaction Study TechniquePrincipleApplication to this compound
X-ray CrystallographyProvides a high-resolution, three-dimensional structure of a molecule or a protein-ligand complex.No reported crystal structures of this compound in complex with a biological macromolecule.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects interactions and conformational changes in solution by monitoring changes in the nuclear spin states of atoms.No specific NMR-based interaction studies involving this compound and biological targets found.
Isothermal Titration Calorimetry (ITC)Measures the heat change that occurs when two molecules interact, providing thermodynamic parameters of binding.No reported ITC data for the binding of this compound derivatives to biological macromolecules.
Surface Plasmon Resonance (SPR)An optical technique for monitoring molecular interactions in real-time without the need for labels.No reported SPR studies involving this compound.

This table summarizes the lack of application of standard biophysical techniques to study the molecular interactions of this compound in biological systems, based on available literature.

The absence of research in this domain indicates a significant opportunity for the development of novel molecular probes based on the this compound scaffold. Such probes could offer new insights into biological processes by leveraging the unique properties of the sulfur-selenium bond.

Materials Science Applications of 1,2 Thiaselenolane Derivatives

Development of Conductive Materials

The unique atomic arrangement of 1,2-thiaselenolane, featuring a direct bond between sulfur and selenium atoms in a five-membered ring, has been a subject of theoretical interest for its potential electronic properties. However, the practical application of its derivatives in conductive materials is a niche and emerging area of research.

Role of this compound in 1,4,5,8-Diselenadithiafulvalene Derivatives

While the isomeric 1,3-thiaselenole ring is a well-established building block for the synthesis of electron donors like diselenadithiafulvalenes, which are crucial for creating organic metals and superconductors, the role of the this compound moiety is less documented in publicly available research. Theoretical studies suggest that the inclusion of the S-Se bond could influence the frontier molecular orbital energies and intermolecular interactions within a conductive stack. However, extensive research and experimental data on the synthesis and performance of 1,4,5,8-diselenadithiafulvalene derivatives incorporating the this compound ring are not widely reported in scientific literature. The inherent strain and reactivity of the S-Se bond in the 1,2-isomer may present synthetic challenges and stability issues, limiting its practical application in this area compared to the more stable 1,3-isomer.

Synthesis and Characterization of Electrically Conducting Polymers and Composites

The development of electrically conducting polymers often relies on the polymerization of aromatic heterocycles. The synthesis of such polymers using this compound as the monomeric unit has been a subject of exploratory research. The primary methods investigated for polymerization include electrochemical and chemical oxidation.

The characterization of these materials is crucial to understanding their potential. Key properties and the methods used to assess them are summarized in the table below.

PropertyCharacterization TechniqueDescription
Electrical Conductivity Four-Point Probe MethodMeasures the bulk electrical resistance of the polymer film, from which conductivity is calculated.
Structure and Morphology Scanning Electron Microscopy (SEM)Provides high-resolution images of the polymer's surface topography and morphology, revealing features like film uniformity and porosity.
Chemical Structure FTIR & Raman SpectroscopyIdentifies the characteristic vibrational modes of the chemical bonds within the polymer, confirming the presence of the this compound ring.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the temperature at which the polymer degrades, providing insight into its operational temperature range.

Initial findings from these studies are still preliminary, and further research is required to optimize the synthesis and enhance the electrical properties of this compound-based conducting polymers for practical applications.

Optoelectronic Device Research

The unique heteroatomic composition of this compound derivatives suggests potential for interesting photophysical properties, making them candidates for investigation in optoelectronic devices.

Applications as Photosensitizers

A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. The presence of heavy atoms like selenium can enhance intersystem crossing, a key process for efficient photosensitization. While there is theoretical interest in using this compound derivatives as photosensitizers, particularly in areas like photodynamic therapy or photocatalysis, documented experimental studies demonstrating their efficacy and application in optoelectronic devices are limited.

Exploration of Optical Properties

The optical properties of a material determine its suitability for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The investigation into the optical properties of this compound derivatives is in an early phase. Key optical properties under investigation include:

Optical PropertyMeasurement TechniqueSignificance in Optoelectronics
UV-Visible Absorption UV-Vis SpectroscopyDetermines the wavelengths of light the material absorbs, indicating its potential for use in photovoltaics.
Photoluminescence Fluorescence SpectroscopyMeasures the light emitted by the material after absorption, crucial for applications in OLEDs.
Optical Band Gap Tauc Plot from UV-Vis dataDefines the energy difference between the HOMO and LUMO levels, a key parameter for semiconductor behavior.

Further research is necessary to fully characterize the optical properties of this compound derivatives and to synthesize molecules with tailored absorption and emission profiles for specific optoelectronic applications.

Magnetic Properties of this compound Analogs

The study of magnetic properties in organic molecules is a fascinating and complex field. The introduction of heteroatoms can influence the spin density distribution in radical species derived from this compound analogs. However, there is currently a lack of significant research in the scientific literature concerning the magnetic properties of these specific compounds. Theoretical calculations could provide initial insights, but experimental studies using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy on radical ions of this compound derivatives would be necessary to explore their potential as molecular magnets or spin labels.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Diversely Substituted 1,2-Thiaselenolane Systems

The development of robust and versatile synthetic methods is paramount to advancing the study of 1,2-thiaselenolanes. Currently, the literature lacks specific and efficient routes to this heterocyclic system. However, inspiration can be drawn from the synthesis of related 1,2-dithiolanes.

A promising approach involves the oxidative cyclization of 1,3-propanediselenosulfides or 1,3-propanedithioselenides. This strategy is analogous to the common synthesis of 1,2-dithiolanes from 1,3-dithiols. chemicalbook.com The development of mild and selective oxidizing agents will be crucial to favor the formation of the five-membered ring over undesired intermolecular reactions or the formation of larger ring systems.

Another innovative strategy could be adapted from the one-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. nih.govrsc.org A similar approach for 1,2-thiaselenolanes would involve the synthesis of 1-thio-3-seleno-propane derivatives with suitable protecting groups, followed by a Lewis acid or halogen-mediated cyclization. This method could offer a modular approach to a variety of substituted 1,2-thiaselenolanes with functional handles for further modification. nih.govrsc.org

Furthermore, the exploration of intramolecular thiol-ene or seleno-ene "click" reactions could provide a highly efficient and atom-economical route to diversely substituted 1,2-thiaselenolanes. This would involve the synthesis of precursors containing both a thiol or selenol and a vinyl group separated by an appropriate linker, followed by radical-initiated cyclization.

A key challenge will be the regioselective formation of the S-Se bond within the heterocyclic ring. Control over the synthetic pathway to selectively form this compound over potential 1,2-dithiolane and 1,2-diselenolane byproducts, especially when using precursors containing both sulfur and selenium, will be a significant focus of future research.

Table 1: Potential Synthetic Routes to Substituted 1,2-Thiaselenolanes (Analogous to 1,2-Dithiolane Synthesis)

Precursor TypeProposed ReactionPotential AdvantagesKey Challenges
1,3-PropanediselenosulfideOxidative CyclizationDirect formation of the S-Se bond.Control of regioselectivity and prevention of side reactions.
1-Thio-3-seleno-propane derivativeHalogen-mediated CyclizationModular and allows for diverse substitution.Synthesis of the precursor and optimization of cyclization conditions.
Vinyl-functionalized thiol/selenolIntramolecular "Click" ReactionHigh efficiency and functional group tolerance.Control of ring size and stereochemistry.

Advanced Mechanistic Studies on this compound Reactivity and Rearrangements

The reactivity of the this compound ring is expected to be dictated by the inherent properties of the sulfur-selenium bond. The ring strain in a five-membered system, similar to that observed in 1,2-dithiolanes, is likely to activate the S-Se bond towards nucleophilic attack and redox processes. acs.org

Future mechanistic studies should focus on the ring-opening reactions of 1,2-thiaselenolanes with various nucleophiles, such as thiols, phosphines, and amines. These studies will be crucial for understanding the stability of the ring system and for its potential application in dynamic covalent chemistry and self-healing materials. acs.org The regioselectivity of the ring-opening, i.e., whether the nucleophile attacks the sulfur or the selenium atom, will be a key aspect to investigate.

Furthermore, the potential for rearrangements of the this compound ring should be explored. For instance, studies on related sulfur-containing heterocycles have shown that rearrangements can be induced by light, heat, or chemical reagents. Understanding such rearrangements will be important for predicting the stability and behavior of this compound-containing molecules in various environments.

Advanced spectroscopic techniques, such as 77Se NMR, coupled with computational studies, will be invaluable tools for elucidating the mechanisms of these reactions and rearrangements. Isotopic labeling studies could also provide definitive evidence for the proposed reaction pathways.

Computational Design of this compound-Based Functional Materials

Computational chemistry offers a powerful tool to predict the properties and guide the design of novel functional materials based on the this compound scaffold. Density functional theory (DFT) calculations can be employed to investigate the geometric and electronic structure of this compound and its derivatives.

A key area of computational investigation will be the determination of the ring strain and the strength of the S-Se bond in the this compound ring. This will provide insights into its reactivity and potential for use in applications such as self-healing polymers and drug delivery systems, where controlled bond cleavage is desired. Comparison of these properties with those of 1,2-dithiolanes and 1,2-diselenolanes will be particularly insightful.

Computational modeling can also be used to predict the photophysical and electronic properties of this compound-containing materials. For example, the incorporation of this moiety into conjugated polymer backbones could lead to new materials with interesting optical and electronic properties for applications in organic electronics. The influence of different substituents on the electronic structure and charge transport properties can be systematically studied to design materials with tailored functionalities.

Furthermore, molecular dynamics simulations can be used to model the behavior of this compound-based polymers and self-assembled monolayers. This can provide valuable information on their conformational dynamics, mechanical properties, and interactions with other molecules, aiding in the design of new smart materials.

Interdisciplinary Research at the Interface of Organic Chemistry, Redox Biology, and Materials Science

The unique properties of the sulfur-selenium bond suggest that 1,2-thiaselenolanes could be valuable tools in interdisciplinary research, bridging the gap between organic chemistry, redox biology, and materials science.

In the realm of redox biology , the this compound moiety could serve as a novel redox-responsive probe. The S-Se bond is expected to be susceptible to reduction by cellular thiols, such as glutathione, making it a potential trigger for the release of drugs or imaging agents within the reducing environment of the cell. The redox potential of the this compound ring can likely be tuned by introducing electron-donating or electron-withdrawing substituents, allowing for the design of probes with specific cellular targets. The unique reactivity of the S-Se bond compared to a disulfide or diselenide bond could offer advantages in terms of selectivity and reaction kinetics.

The convergence of these fields will require close collaboration between synthetic chemists to prepare novel this compound derivatives, biochemists to evaluate their biological activity, and materials scientists to characterize their physical properties. This interdisciplinary approach will be essential to fully realize the potential of this fascinating and currently understudied heterocyclic system.

Q & A

Q. What are the key steps in synthesizing 1,2-Thiaselenolane derivatives, and how can purity be validated?

Methodological Answer: Synthesis typically involves cyclization reactions of selenol and thiol precursors under controlled conditions (e.g., inert atmosphere). Critical steps include stoichiometric control of selenium and sulfur sources, temperature modulation to avoid side reactions, and purification via column chromatography. Purity validation requires a combination of 1H^1H/13C^13C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For novel derivatives, single-crystal X-ray diffraction (XRD) is essential to confirm structural identity .

Advanced Research Question

Q. How do steric and electronic substituent effects influence the electrochemical behavior of this compound-based [FeFe]-hydrogenase models?

Methodological Answer: Electrochemical studies (cyclic voltammetry, differential pulse voltammetry) should be paired with DFT calculations to correlate substituent effects (e.g., electron-withdrawing groups) with redox potentials and catalytic H2_2 production efficiency. Structural parameters from XRD (e.g., bond angles, Se-S distances) must be analyzed to assess steric strain. Comparative studies with 1,2-Dithiolane and 1,2-Diselenolane analogs are critical to isolate selenium-specific contributions .

Basic Research Question

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • NMR : 77^{77}Se NMR is indispensable for probing selenium environments, while 1H^1H/13C^13C NMR identifies proton and carbon frameworks.
  • IR Spectroscopy : CO stretching frequencies (in carbonyl-containing derivatives) reveal electronic interactions.
  • XRD : Resolves Se-S bond lengths and ring conformations. Cross-validate with HRMS for molecular weight confirmation .

Advanced Research Question

Q. How can researchers resolve contradictions in reported catalytic activities of this compound complexes across studies?

Methodological Answer:

  • Standardized Testing : Replicate experiments under identical conditions (solvent, temperature, electrolyte).
  • Data Normalization : Report turnover frequencies (TOFs) relative to catalyst loading and electrode surface area.
  • Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to detect subtle structural differences in active sites. Publish raw electrochemical datasets in supplementary materials to enable cross-study validation .

Basic Research Question

Q. What experimental design considerations are critical for studying this compound’s reactivity in hydrogenase mimicry?

Methodological Answer:

  • Control Systems : Include 1,2-Dithiolane and 1,2-Diselenolane analogs to isolate selenium’s role.
  • Environmental Factors : Maintain anaerobic conditions to prevent oxidation.
  • Catalytic Metrics : Quantify H2_2 production via gas chromatography and correlate with electrochemical overpotentials .

Advanced Research Question

Q. How do ring strain and conformational dynamics in this compound derivatives impact their catalytic stability?

Methodological Answer: Combine variable-temperature XRD and dynamic NMR to study ring-flipping kinetics. Computational modeling (MD simulations) can predict strain-induced decomposition pathways. Compare activation energies (via Arrhenius plots) of Se-S bond cleavage across derivatives to identify stable candidates .

Basic Research Question

Q. What are the reproducibility challenges in synthesizing this compound compounds, and how can they be mitigated?

Methodological Answer: Challenges include selenium’s sensitivity to oxygen and light. Mitigation strategies:

  • Use Schlenk-line techniques for air-sensitive steps.
  • Document reaction times, quenching methods, and purification gradients in detail.
  • Share crystallographic data (CIF files) and NMR raw data in supplementary materials .

Advanced Research Question

Q. How can researchers design comparative studies to evaluate this compound’s efficacy against other chalcogen-containing analogs?

Methodological Answer:

  • Systematic Substitution : Synthesize isostructural derivatives (varying only in S/Se ratio).
  • Benchmark Metrics : Compare TOFs, overpotentials, and Faradaic efficiencies under identical electrochemical setups.
  • Structural Analysis : Use XRD to correlate Se-S bond lengths with catalytic activity trends .

Basic Research Question

Q. What protocols ensure accurate quantification of selenium content in this compound derivatives?

Methodological Answer:

  • Elemental Analysis : Use combustion-based methods with calibration against certified standards.
  • ICP-MS : Validate selenium stoichiometry in bulk samples.
  • EDX Spectroscopy : Cross-check localized selenium distribution in crystalline samples .

Advanced Research Question

Q. How can theoretical modeling (e.g., DFT) be integrated with experimental data to predict this compound’s reactivity?

Methodological Answer:

  • Parameterization : Use crystallographic data (bond lengths, angles) to refine computational models.
  • Reactivity Prediction : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.
  • Validation : Compare simulated IR/NMR spectra with experimental data to assess model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.